molecular formula C12H11ClO3 B13413583 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester CAS No. 1170036-31-3

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester

Cat. No.: B13413583
CAS No.: 1170036-31-3
M. Wt: 238.66 g/mol
InChI Key: MNMKWCPLHQYQLU-YFHOEESVSA-N
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Description

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester is a heterocyclic organic compound with the molecular formula C₁₂H₁₁ClO₃ and a molecular weight of 238.67 g/mol . This compound is known for its unique structure, which includes an acetyl group, a chlorophenyl group, and an acrylacidmethylester moiety. It is used primarily in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester typically involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-3-(2-nitrophenyl)-propenoate: Similar structure but with a nitro group instead of a chloro group.

    Methyl 2-acetyl-3-(2-chlorophenyl)acrylate: A closely related ester derivative.

Uniqueness

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1170036-31-3

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7-

InChI Key

MNMKWCPLHQYQLU-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

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